phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a phenyl group, a piperidine ring, and a trimethyl-1H-pyrazole sulfonamide moiety
Mechanism of Action
Mode of Action
The exact mode of action of phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is currently unknown . It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Biochemical Analysis
Biochemical Properties
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with amine oxidases, where the compound acts as an inhibitor. This inhibition is crucial for regulating the metabolism of biogenic amines, which are involved in neurotransmission and other physiological processes . Additionally, this compound may interact with other enzymes involved in metabolic pathways, further affecting cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, it can inhibit the activity of amine oxidases by binding to their active sites, preventing the oxidation of biogenic amines . This inhibition can lead to changes in neurotransmitter levels and other physiological effects. Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its inhibition of amine oxidases can lead to changes in the levels of biogenic amines and their metabolites . Additionally, the compound may influence other metabolic pathways, such as those involved in energy production and cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the trimethyl-1H-pyrazole core. This core can be synthesized through the reaction of appropriate precursors under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic compounds.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic compounds.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to new therapeutic agents.
Industry: : It might find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be compared to other similar compounds, such as:
Phenyl 4-(1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)piperidine-1-carboxylate: : Similar structure but without the methyl group on the piperidine ring.
Phenyl 4-(1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)butanoate: : Similar sulfonamide group but with a different carboxylate group.
These compounds may have different properties and applications due to variations in their chemical structures.
Properties
IUPAC Name |
phenyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-18(15(2)22(3)21-14)28(25,26)20-13-16-9-11-23(12-10-16)19(24)27-17-7-5-4-6-8-17/h4-8,16,20H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESFROYUJFZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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